molecular formula C14H11NO B6375466 3-Cyano-5-(2-methylphenyl)phenol, 95% CAS No. 1261949-17-0

3-Cyano-5-(2-methylphenyl)phenol, 95%

Cat. No. B6375466
CAS RN: 1261949-17-0
M. Wt: 209.24 g/mol
InChI Key: KPPXWUBEGARXOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyano-5-(2-methylphenyl)phenol, 95% (3-C5MPP) is an organic compound that is widely used in scientific research. It is a synthetic compound with a wide range of applications in the fields of biochemistry, pharmacology, and medicine. 3-C5MPP has been used as a starting material for the synthesis of various other compounds and as a reagent in a number of biochemical reactions.

Scientific Research Applications

3-Cyano-5-(2-methylphenyl)phenol, 95% has a wide range of applications in scientific research. It has been used in the synthesis of various other compounds and as a reagent in a number of biochemical reactions. It has been used in the synthesis of anti-cancer drugs, antibiotics, and anti-inflammatory agents. In addition, 3-Cyano-5-(2-methylphenyl)phenol, 95% has been used in the study of the structure and function of enzymes, the development of new drugs, and the investigation of biochemical pathways.

Mechanism of Action

The mechanism of action of 3-Cyano-5-(2-methylphenyl)phenol, 95% is not completely understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cytochrome P450s and monoamine oxidases. In addition, 3-Cyano-5-(2-methylphenyl)phenol, 95% has been shown to modulate the activity of certain G-protein coupled receptors, such as the serotonin receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Cyano-5-(2-methylphenyl)phenol, 95% have not been extensively studied. However, it has been shown to inhibit the activity of certain enzymes and modulate the activity of certain G-protein coupled receptors. In addition, 3-Cyano-5-(2-methylphenyl)phenol, 95% has been shown to exhibit anti-inflammatory and anti-cancer activities in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Cyano-5-(2-methylphenyl)phenol, 95% in lab experiments include its availability, low cost, and high purity. In addition, 3-Cyano-5-(2-methylphenyl)phenol, 95% is a synthetic compound, which makes it easier to handle and store than natural compounds. The main limitation of using 3-Cyano-5-(2-methylphenyl)phenol, 95% in lab experiments is that its mechanism of action is not completely understood.

Future Directions

Future research on 3-Cyano-5-(2-methylphenyl)phenol, 95% should focus on elucidating its mechanism of action, investigating its biochemical and physiological effects, and exploring its potential applications in the development of new drugs and therapies. In addition, further research should be conducted to explore the potential of 3-Cyano-5-(2-methylphenyl)phenol, 95% as an inhibitor of certain enzymes and as a modulator of certain G-protein coupled receptors. Finally, further research should be conducted to explore the potential of 3-Cyano-5-(2-methylphenyl)phenol, 95% as an anti-inflammatory and anti-cancer agent.

Synthesis Methods

3-Cyano-5-(2-methylphenyl)phenol, 95% is synthesized via a multi-step reaction involving the condensation of p-hydroxybenzaldehyde, 2-methyl phenol, and sodium cyanide. The reaction is initiated by the addition of p-hydroxybenzaldehyde to a solution of 2-methyl phenol and sodium cyanide in an organic solvent. The mixture is then heated and stirred for several hours until it reaches a temperature of 110°C. The reaction is complete when the product is isolated and purified. The yield of the reaction is typically 95%, and the purity of the product is typically 95%.

properties

IUPAC Name

3-hydroxy-5-(2-methylphenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c1-10-4-2-3-5-14(10)12-6-11(9-15)7-13(16)8-12/h2-8,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPPXWUBEGARXOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=CC(=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30684610
Record name 5-Hydroxy-2'-methyl[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-5-(2-methylphenyl)phenol

CAS RN

1261949-17-0
Record name 5-Hydroxy-2'-methyl[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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